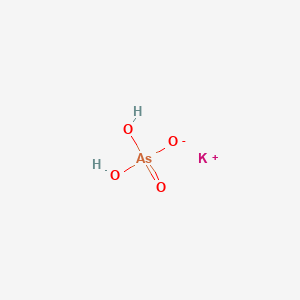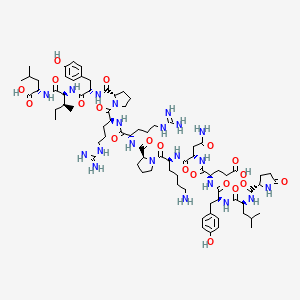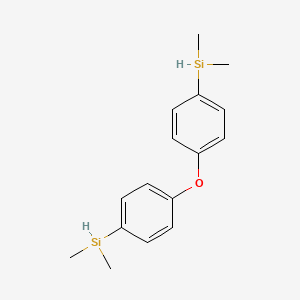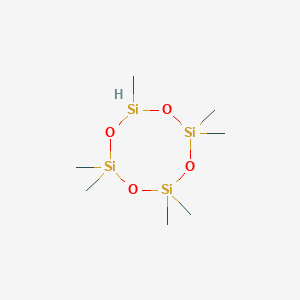
potassium;dihydrogen arsorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an isomorph of potassium dihydrogen phosphate and exhibits piezoelectric and ferroelectric properties . This compound is known for its electro-optic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Potassium dihydrogen arsorate can be synthesized through several methods. One common method involves the reaction of arsenic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is crystallized out of the solution. The reaction can be represented as follows:
H₃AsO₄+KOH→KH₂AsO₄+H₂O
In industrial settings, the production of potassium dihydrogen arsorate may involve more complex processes, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality .
Analyse Des Réactions Chimiques
Potassium dihydrogen arsorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Potassium dihydrogen arsorate can be oxidized to form potassium arsenate (K₃AsO₄) in the presence of strong oxidizing agents.
Reduction: It can be reduced to form arsenous acid (H₃AsO₃) in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium dihydrogen arsorate has several scientific research applications due to its unique properties:
Electro-Optic Modulators: It is used in electro-optic modulators for controlling light in optical communication systems.
Piezoelectric Devices: Its piezoelectric properties make it suitable for use in sensors and actuators.
Ferroelectric Materials: It is studied for its ferroelectric properties, which are useful in memory devices and other electronic applications.
Phytoremediation: It is used in studies related to the absorption and translocation of heavy metals in plants.
Mécanisme D'action
The mechanism of action of potassium dihydrogen arsorate is primarily related to its electro-optic and piezoelectric properties. The compound interacts with electric fields, causing changes in its optical properties. This interaction is utilized in devices like modulators and sensors. The molecular targets and pathways involved include the alignment of dipoles within the crystal structure, which responds to external electric fields .
Comparaison Avec Des Composés Similaires
Potassium dihydrogen arsorate is similar to other compounds like potassium dihydrogen phosphate (KH₂PO₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄). These compounds share similar crystal structures and exhibit comparable electro-optic and piezoelectric properties. potassium dihydrogen arsorate is unique due to the presence of arsenic, which imparts distinct chemical and physical properties .
Similar Compounds
- Potassium dihydrogen phosphate (KH₂PO₄)
- Ammonium dihydrogen phosphate (NH₄H₂PO₄)
- Rubidium dihydrogen phosphate (RbH₂PO₄)
Potassium dihydrogen arsorate stands out due to its specific applications in electro-optic devices and its unique chemical reactivity.
Propriétés
IUPAC Name |
potassium;dihydrogen arsorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.K/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLVOGUVQAPNJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O[As](=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH2KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.033 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1](/img/structure/B7880895.png)






![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)





